3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol
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Overview
Description
3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a fluorobenzyl group, and a triazine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an appropriate nucleophile.
Construction of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as amidines or nitriles.
Coupling Reactions: The final step involves coupling the benzodioxole and fluorobenzyl intermediates with the triazine ring under suitable conditions, often using catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a dihydrotriazine derivative.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities, receptor binding, and other biological processes.
Medicine
The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic amino acids in proteins, while the triazine ring can form hydrogen bonds with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-ylamino)-6-(4-chlorobenzyl)-1,2,4-triazin-5-ol
- 3-(1,3-Benzodioxol-5-ylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5-ol
- 3-(1,3-Benzodioxol-5-ylamino)-6-(4-nitrobenzyl)-1,2,4-triazin-5-ol
Uniqueness
Compared to its analogs, 3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H13FN4O3 |
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Molecular Weight |
340.31 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H13FN4O3/c18-11-3-1-10(2-4-11)7-13-16(23)20-17(22-21-13)19-12-5-6-14-15(8-12)25-9-24-14/h1-6,8H,7,9H2,(H2,19,20,22,23) |
InChI Key |
PJBIAMRGSBYOPH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NN=C(C(=O)N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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